molecular formula C9H10BrNO2 B3124023 2-(2-bromoethoxy)benzamide CAS No. 3147-32-8

2-(2-bromoethoxy)benzamide

Cat. No.: B3124023
CAS No.: 3147-32-8
M. Wt: 244.08 g/mol
InChI Key: ZKCNSDNDFKYRTA-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)benzamide is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethoxy)benzamide typically involves the reaction of 2-bromoethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)benzamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethoxybenzamide, thiocyanatoethoxybenzamide, and methoxyethoxybenzamide.

    Oxidation: Products include 2-(2-bromoethoxy)benzaldehyde and 2-(2-bromoethoxy)benzoic acid.

    Reduction: The major product is 2-(2-bromoethoxy)benzylamine.

Scientific Research Applications

2-(2-Bromoethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-bromoethoxy)benzamide involves its interaction with biological molecules. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The amide group can participate in hydrogen bonding, stabilizing the compound-protein complex. These interactions can affect various molecular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)benzamide: Similar in structure but with a chloro group instead of a bromo group. It has similar reactivity but different physical properties.

    2-(2-Iodoethoxy)benzamide: Contains an iodo group, making it more reactive in nucleophilic substitution reactions.

    2-(2-Fluoroethoxy)benzamide: The fluoro group makes it less reactive but more stable compared to the bromo derivative.

Uniqueness: 2-(2-Bromoethoxy)benzamide is unique due to the presence of the bromo group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-(2-bromoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNSDNDFKYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185375
Record name Benzamide, o-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-32-8
Record name Benzamide, o-(2-bromoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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